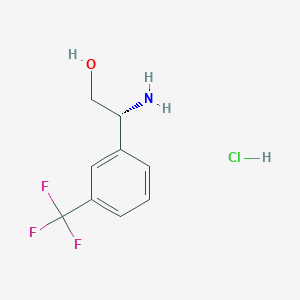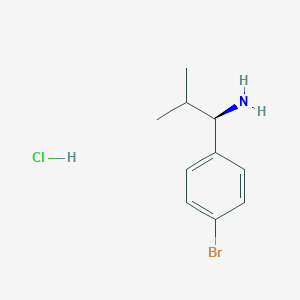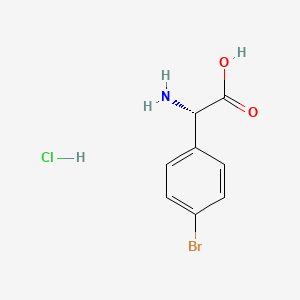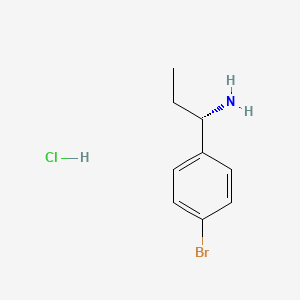
2,2-Difluoro-2-(p-tolyl)ethanamine
Übersicht
Beschreibung
Synthesis Analysis
A series of 2,2-difluoro-2-arylethylamines was synthesized as fluorinated analogs of octopamine and noradrenaline . The syntheses of these compounds were performed by a Suzuki–Miyaura cross-coupling reaction of 4-(bromodifluoroacetyl)morpholine with aryl boronic acids to produce the intermediate 2,2-difluoro-2-arylacetamides, followed by transformation of difluoroacetamide to difluoroethylamine .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-(p-tolyl)ethanamine” is represented by the formula C9H11F2N. The compound has a molecular weight of 171.19 g/mol.Chemical Reactions Analysis
The synthesis of “2,2-Difluoro-2-(p-tolyl)ethanamine” involves a Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
The compound “2,2-Difluoro-2-(p-tolyl)ethanamine” has a molecular weight of 171.19 g/mol. It has a molecular formula of C9H11F2N.Wissenschaftliche Forschungsanwendungen
Fluoroalkylation Reactions
Difluoro(trimethylsilyl)acetonitrile has been synthesized by inserting difluorocarbene into silyl cyanide. This compound serves as a cyanodifluoromethylating reagent toward various substrates under basic or acidic conditions, indicating potential pathways for the functionalization of compounds like 2,2-Difluoro-2-(p-tolyl)ethanamine in synthetic chemistry (Kosobokov et al., 2012).
Photophysical Properties
The photophysical properties of difluoride compounds have been studied, showing that the fluorescence properties are influenced by the position and number of methyl groups on the phenyl rings. This suggests that modifications to the p-tolyl group in 2,2-Difluoro-2-(p-tolyl)ethanamine could alter its photophysical properties, potentially making it useful in material science or photophysical studies (Tanaka et al., 2017).
Electrophilic Difluoromethylthiolation
Difluoromethanesulfonyl hypervalent iodonium ylides have been developed as electrophilic difluoromethylthiolation reagents, indicating the potential for 2,2-Difluoro-2-(p-tolyl)ethanamine to serve as a substrate in similar reactions for the introduction of difluoromethylthio groups into organic molecules (Arimori et al., 2016).
Arylation Reactions
Palladium-catalyzed arylation of α,α-difluoroacetamides, including potentially similar compounds to 2,2-Difluoro-2-(p-tolyl)ethanamine, has been reported. This methodology allows for the introduction of aryl groups into difluorinated compounds, highlighting its potential use in the synthesis of complex organic molecules with difluoro motifs (Ge et al., 2014).
Fluorinated Molecule Synthesis
The synthesis of fluorinated molecules, including difluorohomoallylic silyl ethers, underlines the importance of fluorinated compounds in pharmaceutical and agrochemical industries. The research on such synthetic methodologies could be applicable to the synthesis and modification of 2,2-Difluoro-2-(p-tolyl)ethanamine for use in these industries (Cui et al., 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQRZRVDNXWWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)




![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)

